3-Methylisoxazole-5-carboxylic acid

Lipolysis Inhibition Metabolic Pharmacology Isoxazole SAR

When dissecting non-hormonal vs. hormonal lipolytic cascades, generic inhibitors fail to resolve the theophylline-sensitive arm. 3-Methylisoxazole-5-carboxylic acid (3-MICA) is the definitive, regiospecific tool compound for this mechanistic resolution. • GPR109A/HCA2 agonist (IC50 1.30 µM); potently inhibits theophylline-induced lipolysis while only weakly affecting hormonal stimulation - a profile inverted relative to insulin. • Regiospecific 5-carboxy (not 3-carboxy) building block essential for synthesizing 3-methylisoxazole-5-carboxamide and 5-carbonyl pyrazole libraries via one-pot methodology. • Induces rapid, reversible tachyphylaxis in rodent models, uniquely suited for studying pituitary-adrenal axis-mediated drug tolerance - a property not shared by nicotinic acid.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 4857-42-5
Cat. No. B1196753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoxazole-5-carboxylic acid
CAS4857-42-5
Synonyms3-methyl-5-isoxazolecarboxylic acid
3-methyl-5-isoxazolecarboxylic acid, monosodium salt
5-carboxy-3-methylisoxazole
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
InChIKeyHXIYCKAAQPHZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoxazole-5-carboxylic Acid: Lipolysis Inhibitor and Chemical Intermediate


3-Methylisoxazole-5-carboxylic acid (3-MICA) is a heterocyclic carboxylic acid belonging to the isoxazole class. It is recognized as a potent inhibitor of lipolysis, acting as an agonist at the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) [1], and serves as a critical intermediate in the synthesis of various amides and pyrazoles, distinguishing it from its regioisomers by its specific substitution pattern [2].

Why Generic Substitution Fails for 3-Methylisoxazole-5-carboxylic Acid


Substituting 3-methylisoxazole-5-carboxylic acid with a generic 'isoxazole carboxylic acid' or even its close regioisomer, 5-methylisoxazole-3-carboxylic acid (5-MICA), confounds experimental outcomes. These compounds exhibit distinct antilipolytic potencies, with 5-MICA being reportedly more potent [1]. Furthermore, their unique physical properties, such as a melting point difference of over 100°C, reflect fundamentally different solid-state characteristics critical for procurement and formulation . Crucially, their pharmacological actions diverge: 3-MICA shows weak inhibition of hormonal lipolysis but potently inhibits theophylline-induced lipolysis, a profile distinct from insulin, which strongly inhibits hormonal stimulation [2].

Differentiating 3-Methylisoxazole-5-carboxylic Acid from Closest Analogs


Antilipolytic Potency vs. 5-Methylisoxazole-3-carboxylic Acid

In a direct head-to-head study, 3-methylisoxazole-5-carboxylic acid (3-MICA) demonstrated strong inhibition of fatty acid mobilization but was confirmed to be less potent than its regioisomer, 5-methylisoxazole-3-carboxylic acid (5-MICA). This quantifiable difference establishes a clear structure-activity relationship (SAR) where the position of the carboxyl group dictates potency, preventing their interchangeable use in metabolic studies [1].

Lipolysis Inhibition Metabolic Pharmacology Isoxazole SAR

Pharmacological Profile vs. Nicotinic Acid and Insulin

A comparative study in isolated fat cells revealed that 3-methylisoxazole-5-carboxylic acid, nicotinic acid, and 3-methylpyrazole-5-carboxylic acid share a distinct pharmacological profile compared to insulin. These heterocyclic acids showed only weak effects on hormonal (noradrenaline/ACTH) stimulation of lipolysis but were potent inhibitors of theophylline-induced lipolysis. In contrast, insulin strongly inhibited hormonal lipolysis but only partially antagonized theophylline. This mechanistic divergence indicates a non-PDE-dependent site of action for 3-MICA [1].

Antilipolytic Mechanism Signal Transduction Phosphodiesterase

Melting Point Differentiation for Identity Verification

A critical procurement differentiator is the stark contrast in melting point between 3-methylisoxazole-5-carboxylic acid (3-MICA) and its regioisomer 5-methylisoxazole-3-carboxylic acid (5-MICA). 3-MICA exhibits a high melting point of 206°C (dec.), consistent across multiple reputable vendor sources , while 5-MICA has a significantly lower melting point reported in a range of 106-110°C or 174°C depending on purity . This over 100°C difference provides a simple, quantitative identity check to prevent mis-shipment of the isomeric analogue.

Analytical Chemistry Quality Control Solid-State Properties

GPR109A Receptor Affinity Compared to Nicotinic Acid

3-Methylisoxazole-5-carboxylic acid acts as an agonist at the human GPR109A (HCA2) receptor with an IC50 of 1.30E+3 nM, as assessed by inhibition of forskolin-induced cAMP production in CHO-K1 cells [1]. This affinity is comparable to the prototypical ligand nicotinic acid, which exhibits a Ki of 505 nM and an IC50 of 1500 nM in radioligand binding assays at the same receptor [2]. While nicotinic acid is the natural ligand, 3-MICA provides a synthetic alternative with a similar affinity range, enabling receptor studies without the metabolic interference profile of a vitamin.

GPR109A Agonist Niacin Receptor Binding Affinity

Regiospecific Derivatization to Carboxamides and Pyrazoles

3-Methylisoxazole-5-carboxylic acid serves as a regiospecific starting material for the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. This synthetic route yields six distinct carboxamides and twelve pyrazole derivatives, enabling the rapid generation of a focused library for drug discovery [1]. This reactivity is not replicable with the 5-methylisoxazole-3-carboxylic acid isomer, which would lead to 3-carboxamide products.

Synthetic Intermediate Medicinal Chemistry Building Block

Reversible Resistance Development vs. Nicotinic Acid

Repeated administration of 3-methylisoxazole-5-carboxylic acid (MIC) in dogs and rats led to a complete loss of its plasma FFA-lowering effect within 2 days (rats), and full responsiveness returned after a 3-day rest period. In contrast, nicotinic acid did not induce this reversible resistance but was also ineffective in MIC-resistant animals, demonstrating cross-resistance. This specific resistance development, dependent on an intact pituitary-adrenal system, is a unique pharmacodynamic feature of MIC [1].

Drug Resistance In Vivo Pharmacology Lipolysis Regulation

Validated Applications for 3-Methylisoxazole-5-carboxylic Acid


Probing Theophylline-Sensitive Lipolytic Pathways

When a researcher needs to dissect the non-hormonal, theophylline-sensitive arm of the lipolytic cascade in adipocytes, 3-methylisoxazole-5-carboxylic acid is the correct tool compound. As established, it potently inhibits theophylline-induced lipolysis but only weakly affects hormonal stimulation, a profile inverted for insulin [1]. Using a generic lipolysis inhibitor would fail to provide this mechanistic resolution.

Generating 5-Carbonyl Isoxazole Derivative Libraries

A medicinal chemistry program aiming to explore the structure-activity relationship of 3-methylisoxazole-5-carboxamides or 5-carbonyl pyrazoles must use this specific acid. It is the required, regiospecific building block for a one-pot synthesis to generate a defined library of 18 derivatives [2]. The 5-MICA regioisomer leads to an entirely different 3-carbonyl series and cannot substitute.

Modeling Adaptive Resistance to Antilipolytic Therapy

For studies investigating the development of tachyphylaxis to metabolic therapies, 3-methylisoxazole-5-carboxylic acid is uniquely suited. It induces a rapid, reversible resistance in rodent models, a property not shared by nicotinic acid, which does not induce resistance but is subject to the resulting cross-resistance [3]. This makes it an indispensable tool for studying the pituitary-adrenal axis's role in drug tolerance.

GPR109A Receptor Studies with a Synthetic Agonist

In receptor pharmacology, 3-methylisoxazole-5-carboxylic acid serves as a synthetic GPR109A agonist with a defined IC50 of 1.30 µM [4]. This is comparable to nicotinic acid's reported affinity. However, as a synthetic agent, it offers advantages over the natural ligand by avoiding the complex, multi-pathway metabolic effects of niacin, serving as a more controlled probe for receptor activation studies.

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